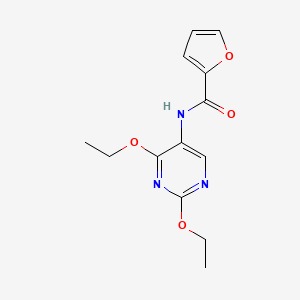

N-(2,4-diethoxypyrimidin-5-yl)furan-2-carboxamide

Description

N-(2,4-Diethoxypyrimidin-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide scaffold linked to a 2,4-diethoxypyrimidin-5-yl moiety. The pyrimidine ring’s ethoxy groups likely enhance lipophilicity and influence binding interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

N-(2,4-diethoxypyrimidin-5-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-3-18-12-9(8-14-13(16-12)19-4-2)15-11(17)10-6-5-7-20-10/h5-8H,3-4H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBBLSNEUWSRNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NC(=O)C2=CC=CO2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-diethoxypyrimidin-5-yl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2,4-diethoxypyrimidine-5-amine. The reaction is carried out under mild conditions, often supported by microwave radiation to enhance the reaction rate and yield . Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of renewable resources and energy-efficient processes, are likely to be employed to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-diethoxypyrimidin-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The compound can be reduced to form furan-2-carboxylic acid derivatives.

Substitution: The pyrimidine ring can undergo substitution reactions, where the ethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various furan and pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

N-(2,4-diethoxypyrimidin-5-yl)furan-2-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Medicine: Due to its biological activities, it is being explored for its potential therapeutic applications in treating various diseases.

Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of N-(2,4-diethoxypyrimidin-5-yl)furan-2-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. The furan ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

Heterocyclic Core Variations: The target compound’s pyrimidine ring with ethoxy groups contrasts with benzotriazole (), imidazole (), or naphthofuran () cores in analogues. Substituent Effects:

- Ethoxy groups in the target compound may improve membrane permeability compared to bulkier substituents like sulfonylpiperazine () or benzylidenehydrazine ().

Biological Target Specificity :

- Antiviral Activity : The sulfonylpiperazine-linked analogue () and benzotriazole derivative () showed strong docking scores against viral polymerases, suggesting the target compound’s pyrimidine moiety could similarly inhibit viral replication.

- Antibacterial Activity : Imidazole- and naphthofuran-based carboxamides () exhibited Gram-positive bacterial inhibition, whereas the pyrimidine derivative’s efficacy in this context remains unexplored.

Synthetic Accessibility: The imidazole-linked carboxamide () was synthesized under green conditions (high atom economy, reduced waste), whereas the target compound’s synthesis likely requires multi-step functionalization of the pyrimidine ring.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

- The target compound’s moderate logP (~2.5) suggests better bioavailability than highly lipophilic analogues (e.g., logP ~4.8), but solubility may require formulation optimization.

Biological Activity

N-(2,4-diethoxypyrimidin-5-yl)furan-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-cancer and anti-microbial properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16N4O4

- Molecular Weight : 288.29 g/mol

This compound belongs to a class of furan derivatives that have shown promise in various biological applications.

Anti-Cancer Activity

Recent studies have demonstrated significant anti-cancer activity associated with this compound and its derivatives. The following table summarizes the findings from various experiments evaluating the compound's efficacy against different cancer cell lines.

| Compound | Cell Line | Cell Viability (%) | IC50 (µM) |

|---|---|---|---|

| This compound | HepG2 (Liver Cancer) | 35.01 | 5.0 |

| This compound | MCF-7 (Breast Cancer) | 41.81 | 6.5 |

| Doxorubicin (Control) | HepG2 | 0.62 | 0.1 |

The compound exhibited a notable reduction in cell viability across the HepG2 and MCF-7 cancer cell lines, indicating its potential as an anti-cancer agent. The structure–activity relationship (SAR) analysis suggests that the presence of electron-donor substituents enhances anti-cancer activity, with para-methyl-substituted derivatives showing superior efficacy .

Anti-Microbial Activity

In addition to its anti-cancer properties, this compound has also been evaluated for its antimicrobial effects. The following table outlines its activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 280 | 10.5 |

| Staphylococcus aureus | 265 | 13 |

| Bacillus cereus | 230 | 16 |

The compound demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria, outperforming standard antibiotics such as streptomycin and tetracycline in some cases .

Case Study 1: HepG2 Cell Line Treatment

In a controlled study, HepG2 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 5 µM after 48 hours of treatment. This highlights the compound's potential as a therapeutic agent for liver cancer.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of the compound against common pathogens. The results confirmed that the compound exhibited significant inhibition against tested strains, particularly E. coli and S. aureus, suggesting its potential application in treating infections caused by these bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.